
(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as CTCA, is a synthetic compound that has gained attention in scientific research due to its potential biological and pharmacological properties. This compound belongs to the family of chromene derivatives, which have been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Applications De Recherche Scientifique
Antimicrobial Agents
Compounds derived from the reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with different anilines have been investigated for their antimicrobial activity. These compounds have shown promising results against gram-positive and gram-negative bacteria as well as fungi, highlighting their potential as antimicrobial agents (Shriram H. Bairagi, A. Bhosale, M. Deodhar, 2009).
Corrosion Inhibition
The corrosion inhibition properties of synthesized compounds, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, on mild steel in acidic environments have been explored. These studies show that such compounds can serve as efficient corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor (D. Daoud, T. Douadi, S. Issaadi, S. Chafaa, 2014).
Photocatalytic Applications
Research into the photocatalytic degradation of environmental pollutants, such as aniline derivatives, has demonstrated the effectiveness of ZnO supported on natural zeolite nanoparticles. This study underscores the potential of utilizing such catalysts for the eco-friendly removal of hazardous substances from the environment (Fereshteh Iazdani, Alireza Nezamzadeh-Ejhieh, 2021).
Greener Synthesis of 4H-Chromenes
The use of ZnO nanoparticles as catalysts for the assembly of densely functionalized 4H-chromenes in aqueous media represents a greener approach to chemical synthesis. This method emphasizes environmental sustainability by using water as the reaction medium and demonstrates the catalyst's recyclability, contributing to the principles of green chemistry (P. Ghosh, Asish R. Das, 2013).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJILPPMRWANQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

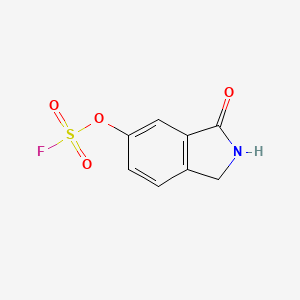
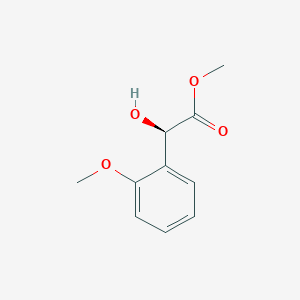
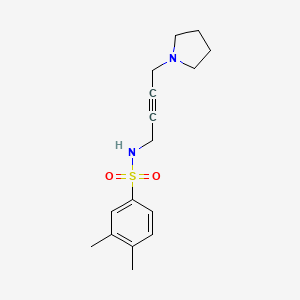
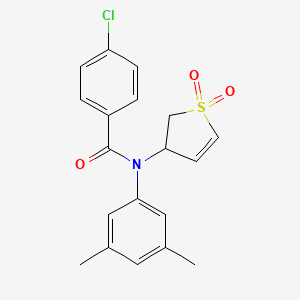
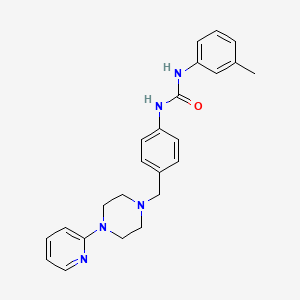

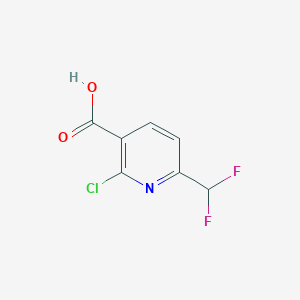
![N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2368834.png)
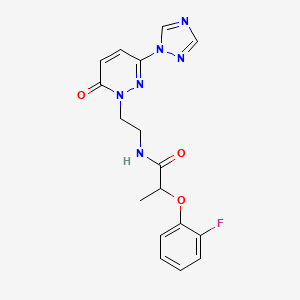
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
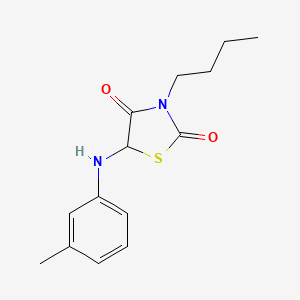
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2368846.png)